![molecular formula C17H18F3N5O B3040066 (Z)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one CAS No. 152427-09-3](/img/structure/B3040066.png)
(Z)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one
Overview
Description
(Z)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of tetrazole and has been studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of (Z)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one involves the inhibition of specific enzymes. This compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of blood glucose levels. By inhibiting this enzyme, (Z)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one has the potential to be used in the treatment of type 2 diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Z)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one have been studied extensively. This compound has been shown to have an inhibitory effect on DPP-IV, which is involved in the degradation of incretin hormones. By inhibiting DPP-IV, (Z)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one can increase the levels of incretin hormones, which in turn can stimulate insulin secretion and reduce blood glucose levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of (Z)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one in lab experiments is its specificity for DPP-IV. This compound has been shown to have little or no effect on other enzymes, which makes it a useful tool for studying the role of DPP-IV in various physiological processes. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Future Directions
There are several directions for future research involving (Z)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one. One area of interest is in the development of more potent analogs of this compound. Another direction for future research is in the study of the effects of (Z)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one on other physiological processes, such as inflammation and immune function. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans.
Scientific Research Applications
The potential applications of (Z)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one in scientific research are numerous. One of the most promising applications is in the development of new drugs. This compound has been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
(Z)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c18-17(19,20)15(26)14(12-24-10-6-1-2-7-11-24)16-21-22-23-25(16)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2/b14-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREDDYBFGIVHTA-WYMLVPIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C=C(C2=NN=NN2C3=CC=CC=C3)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)/C=C(/C2=NN=NN2C3=CC=CC=C3)\C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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